Molecular Weight & H-Bonding vs. Non-Oxo Scaffold
The 7-oxo group increases the molecular weight by 14 Da (169.18 vs. 155.19 g/mol) and adds one hydrogen-bond acceptor (HBA count 4 vs. 3) compared to the non-oxo analog 6-azabicyclo[3.2.1]octane-5-carboxylic acid, while maintaining the same rotatable bond count of 1 [1]. This additional HBA site (the lactam carbonyl) provides an extra anchor point for target binding or crystal packing interactions without increasing conformational flexibility, a key consideration in fragment-based drug design where ligand efficiency metrics penalize excessive molecular weight without compensatory binding interactions [2].
| Evidence Dimension | Molecular weight, hydrogen-bond acceptor count, and rotatable bonds |
|---|---|
| Target Compound Data | MW = 169.18 g/mol; HBA = 4 (carboxylic acid O, lactam carbonyl O, lactam N); Rotatable bonds = 1 |
| Comparator Or Baseline | 6-Azabicyclo[3.2.1]octane-5-carboxylic acid: MW = 155.19 g/mol; HBA = 3; Rotatable bonds = 1 |
| Quantified Difference | ΔMW = +14.0 Da (+9.0%); ΔHBA = +1 (33% increase) |
| Conditions | Computed molecular descriptors from PubChem (CID 164889503 for comparator) and Chemsrc for target compound series |
Why This Matters
For procurement decisions in fragment-library construction, the additional hydrogen-bond acceptor in the 7-oxo compound provides a distinct binding pharmacophore without the entropic penalty of added rotatable bonds, directly impacting hit-finding strategies.
- [1] PubChem. (5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid – CID 164889503. PubChem Compound Summary. View Source
- [2] Grygorenko, O. O.; Artamonov, O. S.; Palamarchuk, G. V.; Zubatyuk, R. I.; Shishkin, O. V. Stereoselective synthesis of 2,4-methanoproline homologues. Tetrahedron: Asymmetry 2006, 17 (2), 252–258. (Context for conformational constraint in bicyclic proline analogues.) View Source
